2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . The presence of a bromo and methoxy group on the phenyl ring enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 3-bromo-4-methoxyaniline with 2-aminopyrimidine under acidic conditions to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production methods often utilize catalyst-free approaches or environmentally benign solvents to enhance yield and reduce production costs . The use of multicomponent reactions allows for the efficient generation of the desired compound in a single step with high atom economy .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral properties.
Pyrido[1,2-a]pyrimidine: Exhibits anticancer and neuroprotective activities.
Uniqueness: 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both bromo and methoxy groups, which enhance its chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-12-4-3-9(7-10(12)14)11-8-17-6-2-5-15-13(17)16-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBONWBBFDFUEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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